molecular formula C8H12N2O B13118928 2-Hydrazinyl-1-phenylethan-1-ol

2-Hydrazinyl-1-phenylethan-1-ol

Cat. No.: B13118928
M. Wt: 152.19 g/mol
InChI Key: KSOOBHGJJYAGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-1-phenylethan-1-ol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-hydrazinyl-1-phenylethanol

InChI

InChI=1S/C8H12N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h1-5,8,10-11H,6,9H2

InChI Key

KSOOBHGJJYAGNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNN)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydrazinyl 1 Phenylethan 1 Ol and Its Derivatives

Direct Synthesis Strategies for 2-Hydrazinyl-1-phenylethan-1-ol

While dedicated literature on the direct synthesis of this compound is not extensively documented, its structure suggests several plausible synthetic routes based on fundamental organic reactions.

One potential method involves the nucleophilic ring-opening of styrene (B11656) oxide with hydrazine (B178648) or hydrazine hydrate (B1144303). This reaction, analogous to the aminolysis of epoxides, would be expected to yield a mixture of regioisomers, with the desired this compound being one of the products. The reaction of styrene with hydrogen peroxide in the presence of specific catalysts can produce styrene oxide. google.com The subsequent hydrogenation of styrene oxide can also lead to the formation of 2-phenylethanol, a related compound. google.comrsc.orgresearchgate.netresearchgate.net

Another viable approach is the reduction of a hydrazone precursor. This could involve the synthesis of an α-halo ketone, such as phenacyl bromide , followed by reaction with hydrazine to form the corresponding hydrazone. Phenacyl bromide can be synthesized from acetophenone (B1666503). nih.gov Subsequent reduction of the carbonyl group of this α-halo hydrazone would yield the target compound. The reduction of α-halo ketones can lead to various products depending on the reducing agent and conditions. nih.gov

A third strategy could be the reduction of the hydrazone of an α-hydroxyketone. This would involve the initial oxidation of styrene to 2-hydroxyacetophenone, followed by condensation with hydrazine to form the hydrazone, and a final selective reduction of the imine bond.

Enantioselective Synthesis of Chiral 1-Phenylethanol (B42297) Derivatives and Analogs

The synthesis of chiral 1-phenylethanol derivatives is a critical area of research, as these compounds are valuable building blocks. Enantiomerically pure 1-phenylethanol is a key precursor that can be conceptually functionalized to yield chiral derivatives of this compound.

Asymmetric Reduction Approaches

The asymmetric reduction of acetophenone is a widely studied and efficient method for producing chiral 1-phenylethanol. This transformation can be achieved using various chiral catalysts and reducing agents.

One notable method involves the use of chiral lithium aluminum hydride (LiAlH4) complexes. For instance, the complex of LiAlH4 with chiral ligands can achieve the asymmetric reduction of acetophenone to yield chiral 1-phenylethanol with high enantiomeric excess.

Another powerful technique is the catalytic hydrogenation of acetophenone using ruthenium catalysts in conjunction with chiral ligands. The endophytic fungus Neofusicoccum parvum BYEF07 has been shown to asymmetrically reduce acetophenone to (R)-(+)-1-phenylethanol with a yield of 78% and an enantiomeric excess (ee) of 96% under optimized conditions. nih.gov

Table 1: Asymmetric Reduction of Acetophenone to Chiral 1-Phenylethanol
Catalyst/MethodProductYield (%)Enantiomeric Excess (ee, %)Reference
Neofusicoccum parvum BYEF07(R)-(+)-1-phenylethanol7896 nih.gov

Biocatalytic Transformations for Phenylethanol Derivatives

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral phenylethanol derivatives. Enzymatic kinetic resolution of racemic 1-phenylethanol is a particularly effective strategy.

Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of one enantiomer in the racemic mixture. For example, Novozyme 435, a commercially available immobilized lipase (B570770) B from Candida antarctica, is highly effective in the kinetic resolution of (R,S)-1-phenylethanol. Using vinyl acetate (B1210297) as the acyl donor in n-hexane, optimal conditions have been identified to achieve 100% enantiomeric excess for the remaining (S)-1-phenylethanol. nih.govnih.gov Another study using Novozym 435 reported a 61.49% yield of 1-phenylethyl acetate after 24 hours at 60°C. scirp.org

Dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. A chemoenzymatic DKR of (S)-1-phenylethanol using niobium phosphate (B84403) hydrate as a racemization agent and CALB lipase for acylation resulted in (R)-1-phenylethyl acetate with 92% conversion and 85% ee. scielo.br

Table 2: Biocatalytic Kinetic Resolution of (R,S)-1-Phenylethanol
BiocatalystAcyl DonorSolventProductConversion (%)Enantiomeric Excess (ee, %)Reference
Novozyme 435Vinyl Acetaten-Hexane(S)-1-phenylethanol~50>99 nih.govnih.gov
CALB / NbOPO4·nH2O (DKR)Vinyl AcetateToluene(R)-1-phenylethyl acetate9285 scielo.br
B. cenocepacia lipaseVinyl AcetateNot specified(S)-1-phenylethanolNot specified99.22 nih.gov
Porcine pancreatic lipase (PPL)Vinyl Acetaten-Hexane1-phenylethyl acetate<40 (after 24h)Not specified scirp.org

Preparation of Hydrazone Intermediates Relevant to this compound Synthesis

The synthesis of hydrazones is a crucial step in many of the proposed synthetic routes for this compound. Acetophenone hydrazone and its derivatives are key intermediates.

A well-established method for preparing acetophenone hydrazone involves the reaction of acetophenone with hydrazine hydrate. orgsyn.org A more controlled method detailed in Organic Syntheses involves a two-step process. First, acetophenone is reacted with N,N-dimethylhydrazine to form acetophenone N,N-dimethylhydrazone in 90-94% yield. This intermediate is then treated with anhydrous hydrazine, which results in the formation of acetophenone hydrazone in 97-99% yield via an exchange reaction. orgsyn.org This method is advantageous as it minimizes the formation of the corresponding azine, a common side product in direct condensations with hydrazine. orgsyn.orgresearchgate.net

The reaction of acetophenone with phenylhydrazine (B124118) in acetic acid can yield acetophenone phenylhydrazone, with one reported method giving a 48% yield. rsc.org Other hydrazide-hydrazone derivatives can also be synthesized from various starting materials, with yields ranging from 62% to 74%. nih.gov

Modern Approaches in the Synthesis of α-Hydrazino Aldehydes: Mechanistic Considerations

The synthesis of α-hydrazino aldehydes is closely related to the synthesis of this compound, as the former can be readily reduced to the latter. Modern synthetic approaches have focused on developing enantioselective methods for the α-hydrazination of carbonyl compounds.

A significant breakthrough in this area is the use of organocatalysis. L-proline has been demonstrated to be an effective catalyst for the asymmetric α-amination of aldehydes and ketones. nih.govresearchgate.netresearchgate.net The proposed mechanism involves the formation of a chiral enamine intermediate from the reaction of the aldehyde or ketone with proline. This enamine then attacks an electrophilic nitrogen source, such as an azodicarboxylate, in a stereocontrolled manner. Subsequent hydrolysis releases the α-hydrazino carbonyl compound and regenerates the proline catalyst. This method provides a simple and direct route to optically active α-hydrazino compounds.

Development of Green Chemistry Principles in the Synthesis of this compound and its Analogs

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including hydrazone and hydrazine derivatives. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.gov

For the synthesis of hydrazone intermediates, several green methods have been developed. These include solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding. nih.govthepharmajournal.comcore.ac.ukkchem.org For example, the synthesis of pyrazoline derivatives, which are structurally related to hydrazones, has been achieved by reacting chalcones with hydrazine hydrate using a grinding technique, which often leads to shorter reaction times and higher yields compared to conventional methods. sci-hub.se The use of water as a solvent and the development of recyclable catalysts are also key aspects of green synthetic strategies for these compounds.

In the context of synthesizing this compound and its analogs, the application of biocatalysis, as described in section 2.2.2, is a prime example of green chemistry. Enzymatic reactions are typically performed in aqueous media under mild conditions and exhibit high selectivity, thereby reducing the need for protecting groups and minimizing the formation of byproducts. The use of whole-cell biocatalysts can further enhance the environmental friendliness of the process.

The atom economy of synthetic routes is another important consideration. nih.gov Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental goal of green chemistry. Comparing the atom economy of the different proposed routes for this compound would be a valuable exercise in selecting the most sustainable synthetic strategy.

Chemical Reactivity and Mechanistic Investigations of 2 Hydrazinyl 1 Phenylethan 1 Ol

Nucleophilic Reactivity of the Hydrazinyl Moiety

The hydrazinyl group in 2-Hydrazinyl-1-phenylethan-1-ol is a potent nucleophile due to the presence of lone pairs of electrons on the nitrogen atoms. This inherent nucleophilicity drives its reactions with a wide range of electrophiles, most notably carbonyl compounds.

The reaction between hydrazines and aldehydes or ketones is a well-established method for the formation of hydrazones. researchgate.netvedantu.com This condensation reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate. The rate of this reaction is influenced by both electronic and steric factors of the carbonyl compound. For instance, alkyl aldehydes generally react faster than aryl aldehydes due to the disrupting conjugation in the aryl substrates upon forming the tetrahedral intermediate. nih.gov The general mechanism involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration to yield the stable hydrazone product.

Studies on the nucleophilicity of hydrazines have shown that their reactivity is comparable to that of primary amines in many cases. researchgate.net However, the presence of an adjacent nitrogen atom can sometimes lead to an "alpha effect," resulting in enhanced nucleophilicity, although this is not universally observed. researchgate.net The reactivity of the two nitrogen atoms within the hydrazinyl group can also differ. For instance, in substituted hydrazines, reactions often occur regioselectively at the more sterically accessible or more nucleophilic nitrogen atom. researchgate.net

Role of the Hydroxyl Group in Reaction Pathways

The hydroxyl group in this compound is not merely a passive substituent but plays a crucial role in modulating the molecule's reactivity. Its influence can be manifested through several mechanisms, including intramolecular hydrogen bonding, acting as a directing group, or participating directly in reactions.

The proximity of the hydroxyl group to the hydrazinyl moiety can influence the latter's nucleophilicity and the stability of reaction intermediates through hydrogen bonding. This intramolecular interaction can affect the conformation of the molecule and, consequently, its accessibility to attacking reagents. The reactivity of a hydroxyl group is itself influenced by neighboring substituents. rsc.org

Furthermore, the hydroxyl group can directly participate in reaction pathways. For example, it can act as an internal proton source or acceptor, facilitating steps in a reaction mechanism. In certain reactions, the hydroxyl group can be transformed into a better leaving group, enabling substitution or elimination reactions. The dehydration of 1-phenylethanol (B42297) to styrene (B11656), for instance, highlights the reactivity of the hydroxyl group under specific catalytic conditions. nih.gov

Intramolecular Cyclization Reactions Involving this compound

The bifunctional nature of this compound, possessing both a nucleophilic hydrazinyl group and a hydroxyl group, makes it a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic ring systems, with the specific product often depending on the reaction conditions and the presence of other reagents.

One common pathway involves the reaction of the hydrazinyl moiety with an electrophilic center generated elsewhere in the molecule or from an external reagent that has reacted with the hydroxyl group. For instance, activation of the hydroxyl group followed by nucleophilic attack by the hydrazinyl nitrogen can lead to the formation of cyclic ethers or other heterocyclic structures.

The cyclization of hydrazones, which can be formed from this compound derivatives, is a well-documented route to various nitrogen-containing heterocycles like pyrazoles and 1,2,3-triazoles. preprints.orgbeilstein-journals.org These reactions often proceed through intermediates that facilitate ring closure. The specific conditions, such as the use of acid or base catalysts, can direct the cyclization pathway to yield different products. rsc.orgrsc.org

Intermolecular Reactions of this compound with Electrophiles

The nucleophilic hydrazinyl group of this compound readily reacts with a variety of external electrophiles in intermolecular reactions. A primary example is the reaction with carbonyl compounds, such as aldehydes and ketones, to form phenylhydrazones. vedantu.com This reaction is a classic condensation reaction and is widely used in organic synthesis. researchgate.netresearchgate.net

The reaction with other electrophiles, such as isothiocyanates, leads to the formation of thiosemicarbazide (B42300) derivatives. This occurs through the nucleophilic attack of the hydrazine on the electrophilic carbon of the isothiocyanate. mdpi.com Similarly, reactions with other electron-deficient species can lead to a diverse array of products. The outcome of these reactions is governed by the relative reactivity of the nucleophile and the electrophile, as well as the reaction conditions. nih.gov

Stereochemical Outcomes in Transformations of 2-Hydrazinyl-1-phenyletan-1-ol

The presence of a chiral center at the carbon bearing the hydroxyl group in this compound introduces the element of stereochemistry into its reactions. Transformations involving this chiral center can proceed with varying degrees of stereoselectivity and stereospecificity, depending on the reaction mechanism. masterorganicchemistry.com

Reactions that directly involve the chiral center can lead to retention, inversion, or racemization of the configuration. For example, in a nucleophilic substitution reaction at the chiral carbon, an S(_N)2 mechanism would lead to inversion of stereochemistry, while an S(_N)1 mechanism would likely result in a racemic mixture.

The stereochemistry of the starting material can also influence the stereochemical outcome of reactions occurring at other parts of the molecule through diastereoselective control. The existing chiral center can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. The enzymatic kinetic resolution of (R,S)-1-phenylethanol is a clear example of how stereoisomers can exhibit different reactivity, allowing for their separation. nih.gov

Investigation of Reaction Mechanisms: Computational and Experimental Synergies

A comprehensive understanding of the reaction mechanisms of this compound is achieved through a synergistic approach that combines experimental studies with computational chemistry. researcher.life Experimental techniques provide macroscopic information about reaction rates, product distributions, and the influence of reaction conditions.

Computational methods, such as Density Functional Theory (DFT), offer insights at the molecular level. researchgate.net These methods can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and visualize the structures of intermediates. This allows for the elucidation of detailed reaction mechanisms that may be difficult to probe experimentally. For instance, computational studies can help to understand the regioselectivity of reactions involving the two nitrogen atoms of the hydrazinyl group and to rationalize the observed stereochemical outcomes. nih.gov The combination of experimental data and computational modeling provides a powerful tool for predicting and controlling the chemical reactivity of this compound. mdpi.com

Interactive Data Table: Reactions of Hydrazinyl Moieties

Reactant 1Reactant 2 (Electrophile)Product TypeReaction Conditions
Hydrazine DerivativeAldehyde/KetoneHydrazoneAcidic catalysis
Hydrazine DerivativeIsothiocyanateThiosemicarbazideHeating in ethanol (B145695)
HydrazoneTriphosgeneNaphthoxazineMolar ratio dependent
Hydrazine4-chloroquinazolineSubstituted HydrazinepH-dependent

Interactive Data Table: Cyclization Reactions

Starting MaterialReagentProduct TypeKey Transformation
Hydrazones of 2-Acetyl-1-naphtholTriphosgeneSpiro Naphthoxazine DimersIntramolecular Cyclization
Hydrazone1,3,5-trichloroisocyanuric acid4-chloropyrazoleCyclization/Chlorination
o-(1-arylvinyl) acetophenone (B1666503)TsNHNH2/Brønsted acidPolysubstituted indeneCationic Cyclization
1-amino-1-hydrazino-2,2-dinitroethyleneα-DioneSix-membered ringCyclization (base-catalyzed)
1-amino-1-hydrazino-2,2-dinitroethyleneβ-DioneFive-membered ringCyclization (acid-catalyzed)

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydrazinyl 1 Phenylethan 1 Ol

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Dynamics

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Hydrazinyl-1-phenylethan-1-ol is expected to show distinct signals for each type of proton in the molecule. The protons on the phenyl ring would typically appear as a multiplet in the aromatic region, around 7.2-7.4 ppm. The proton attached to the carbon bearing the hydroxyl group (the benzylic proton) would be a downfield signal due to the electronegativity of the oxygen, likely appearing as a triplet or a double-doublet around 4.8-5.0 ppm. The two protons of the methylene (B1212753) group adjacent to the hydrazinyl group would be diastereotopic and are expected to resonate at different chemical shifts, likely in the range of 2.8-3.3 ppm, each showing complex splitting patterns due to coupling with each other and the adjacent benzylic proton. The protons of the hydroxyl (-OH) and hydrazinyl (-NH and -NH₂) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. For instance, the -OH proton signal can be found between 2.0 and 5.0 ppm, while the hydrazinyl protons would be expected in a similar or slightly more downfield range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbon of the phenyl ring directly attached to the chiral center would appear around 140-145 ppm, with the other aromatic carbons resonating in the 125-129 ppm range. The chiral carbon, bonded to the hydroxyl group, is expected to have a chemical shift in the range of 70-75 ppm. The methylene carbon adjacent to the hydrazinyl group would likely appear in the 50-60 ppm range.

Predicted NMR Data for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Splitting Pattern (¹H NMR)
Aromatic C-H7.2 - 7.4125 - 129Multiplet
Benzylic C-H4.8 - 5.070 - 75Triplet or Double-doublet
-CH₂-NHNH₂2.8 - 3.350 - 60Multiplet (Diastereotopic)
-OHBroad, variable (2.0 - 5.0)-Singlet (broad)
-NHNH₂Broad, variable-Singlet (broad)
Quaternary Aromatic C-140 - 145-

Advanced NMR Techniques for Stereochemical Assignment

Given that this compound is a chiral molecule, advanced NMR techniques are crucial for determining its stereochemistry. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that can establish through-space correlations between protons that are in close proximity. libretexts.orgacdlabs.com By analyzing the NOESY spectrum, it would be possible to determine the relative stereochemistry of the molecule by observing correlations between the protons on the chiral carbon and the adjacent methylene group. For enantiomeric resolution, derivatization with a chiral agent to form diastereomers, which can then be distinguished by NMR, is a common strategy. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, with the chemical formula C₈H₁₂N₂O, the expected exact mass would be calculated. This high-precision measurement is a key step in confirming the molecular formula of a newly synthesized or isolated compound. acs.orgacs.org

Predicted HRMS Data for this compound

Chemical FormulaCalculated Exact Mass
C₈H₁₂N₂O152.09496

A major fragmentation pathway for alcohols in mass spectrometry is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, a characteristic fragment would likely be the loss of the hydrazinylmethyl radical (•CH₂NHNH₂) to form a stable benzylic cation with a mass-to-charge ratio (m/z) corresponding to C₇H₇O⁺. Another common fragmentation for alcohols is the loss of a water molecule. The fragmentation of the hydrazine (B178648) moiety itself could also lead to a series of characteristic ions.

Hyphenated Techniques (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for compounds that are not easily volatilized. For hydrazine-containing compounds, which can be challenging to analyze directly, derivatization is often employed to improve their chromatographic behavior and detection sensitivity. alfa-chemistry.comresearchgate.netnih.govnih.gov For instance, derivatizing this compound could be achieved by reacting it with an aldehyde or a ketone to form a stable hydrazone, which can then be readily analyzed by LC-MS. alfa-chemistry.comnih.gov This approach is widely used in the quantitative analysis of hydrazine in various biological and environmental samples. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic vibrational frequency. pressbooks.pubmsu.edu

In the IR spectrum of this compound, a broad and strong absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. libretexts.org The N-H stretching vibrations of the primary amine part of the hydrazine group would typically appear as two sharp peaks in the 3300-3500 cm⁻¹ region, while the N-H stretching of the secondary amine part would show a single peak in the same region. The C-H stretching of the aromatic ring would be observed as sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C-O stretching vibration would likely be found in the 1000-1200 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Alcohol)3200 - 3600Strong, Broad
N-H (Hydrazine)3300 - 3500Medium, Sharp
Aromatic C-H3000 - 3100Medium to Weak
Aliphatic C-H2850 - 3000Medium
C-O (Alcohol)1000 - 1200Strong
Aromatic C=C1450 - 1600Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions associated with the phenyl group and the non-bonding electrons of the nitrogen and oxygen atoms. The absorption of UV or visible radiation excites outer electrons from their ground state to a higher energy state. shu.ac.uk

The primary chromophore in this compound is the benzene (B151609) ring. The electronic transitions in the benzene chromophore are of the π → π* type. hnue.edu.vn Typically, benzene exhibits three absorption bands: two high-energy primary bands around 184 nm and 202 nm, and a less intense secondary band with fine structure around 255 nm. hnue.edu.vn The presence of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects) of these absorption bands.

In addition to the π → π* transitions of the aromatic ring, the presence of heteroatoms like oxygen and nitrogen with lone pairs of electrons allows for n → π* transitions. shu.ac.ukyoutube.com These transitions involve the promotion of a non-bonding electron to an antibonding π* orbital. Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have a much lower molar absorptivity compared to π → π* transitions. shu.ac.uk The hydroxyl (-OH) and hydrazinyl (-NHNH2) groups in this compound introduce the possibility of such n → π* transitions.

The solvent used to dissolve the compound can also influence the UV-Vis spectrum. For instance, n → π* transitions often experience a blue shift (shift to shorter wavelengths) in polar solvents due to the increased solvation of the non-bonding electrons, which lowers the energy of the n orbital. shu.ac.uk

Table 1: Expected Electronic Transitions and Approximate Absorption Regions for this compound

Transition TypeChromophoreExpected Wavelength (λmax) RegionMolar Absorptivity (ε)
π → πPhenyl Ring~200-220 nm and ~250-270 nmHigh (1,000-50,000 L mol⁻¹ cm⁻¹) shu.ac.ukhnue.edu.vn
n → πHydrazinyl Group, Hydroxyl Group>270 nmLow (<1,000 L mol⁻¹ cm⁻¹) shu.ac.uk

X-Ray Diffraction (XRD) for Solid-State Structural Determination

The process of single-crystal XRD involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the crystal's internal structure. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined. researchgate.netmdpi.com

While specific X-ray crystallographic data for this compound has not been reported in the surveyed literature, studies on structurally related phenylethanolamine derivatives and other small organic molecules demonstrate the utility of this technique. researchgate.netnih.gov For instance, the crystal structures of various phenylethanol derivatives have been successfully elucidated, providing insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding. researchgate.net

In a hypothetical XRD analysis of this compound, key data points would be collected and refined. This data is typically presented in a standardized format, as shown in the example table below.

Table 2: Example Crystallographic Data Table for a Small Organic Molecule

ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.534
b (Å)10.211
c (Å)12.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1103.5
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.350
R-factor0.045

The determination of the crystal structure of this compound would allow for a definitive understanding of its solid-state conformation, including the torsion angles of the side chain and the intramolecular and intermolecular hydrogen bonding network involving the hydroxyl and hydrazinyl groups. This information is crucial for understanding its physical properties and potential interactions in a biological context.

Computational Chemistry and Theoretical Investigations of 2 Hydrazinyl 1 Phenylethan 1 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters. By modeling the electron density, DFT methods can determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and provide a wealth of information about the molecule's electronic properties. For phenylethanolamine derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to understand their fundamental nature.

Optimized Molecular Structures, Bond Lengths, and Bond Angles

The first step in a computational analysis is typically a geometry optimization. This process finds the lowest energy conformation of the molecule. For a molecule like 2-Hydrazinyl-1-phenylethan-1-ol, this would involve determining the precise bond lengths between all atoms (e.g., C-C, C-O, C-N, N-N) and the angles formed between them.

In related structures, such as 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol, crystallographic and computational studies have detailed these parameters. For instance, the bond angles around the ethanol (B145695) backbone, like O-C-C and C-C-N, are typically close to the ideal tetrahedral angle of 109.5°, with slight deviations due to steric hindrance and electronic effects of the phenyl and hydrazinyl groups. libretexts.org The planarity of the phenyl ring and the geometry of the hydrazinyl group are also key features determined through optimization.

Table 1: Illustrative Bond Lengths and Angles for a Phenylethanolamine Analog This table presents typical data for a phenylethanolamine derivative as a reference, in the absence of specific data for this compound.

ParameterBond/AngleTypical Value
Bond LengthC-O~1.43 Å
C-N~1.47 Å
C-C (aliphatic)~1.53 Å
C-C (aromatic)~1.39 Å
Bond AngleO-C-C~109.5°
C-C-N~111.5°
Dihedral AnglePhenyl-C-C-NVaries with conformation

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and easily polarizable.

From the energies of the HOMO and LUMO, several reactivity indices can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S): 1 / η. Soft molecules are more reactive.

Electronegativity (χ): (I + A) / 2. It describes the ability to attract electrons.

Electrophilicity Index (ω): χ² / (2η). It quantifies the electron-accepting capability.

In studies of related molecules, the HOMO is often localized on the electron-rich phenyl ring and the heteroatoms (oxygen and nitrogen), while the LUMO is typically distributed over the aromatic system.

Table 2: Representative FMO Data for a Phenylethanolamine Analog This table shows example values for a related compound to illustrate the concepts.

ParameterSymbolTypical Value (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-0.8
HOMO-LUMO GapΔE5.7
Ionization PotentialI6.5
Electron AffinityA0.8
Chemical Hardnessη2.85
Electronegativityχ3.65
Electrophilicity Indexω2.34

Mulliken Atomic Charge and Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. Mulliken population analysis is a method to estimate these partial atomic charges. wikipedia.org This analysis helps in understanding the electrostatic interactions and reactivity sites. For this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges due to their high electronegativity, while the adjacent carbon and hydrogen atoms would be more positive.

A more visual representation of charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. wikipedia.org

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around oxygen and nitrogen atoms). These sites are prone to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around acidic hydrogen atoms, like the one on the hydroxyl group). These sites are susceptible to nucleophilic attack.

Green regions denote neutral potential.

For this compound, the MEP map would likely show strong negative potential around the hydroxyl oxygen and the hydrazinyl nitrogens, making them key sites for hydrogen bonding and interaction with electrophiles. The hydrogen of the hydroxyl group would be a site of positive potential.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study excited states and predict spectroscopic properties, such as UV-Vis absorption spectra. arxiv.orgchemrxiv.org TD-DFT calculates the energies of electronic transitions from the ground state to various excited states.

For a molecule like this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the oscillator strength (a measure of transition probability) for its electronic transitions. ijcce.ac.ir These transitions, often π → π* transitions within the phenyl ring, are what give rise to the molecule's UV-Vis spectrum. Comparing the computationally predicted spectrum with an experimentally measured one is a common way to validate the chosen theoretical method. arxiv.org

In Silico Approaches for Predicting Chemical Behavior and Interactions

In silico methods encompass a broad range of computational tools used to predict the properties and interactions of molecules, often in a biological context. nih.gov For this compound, these approaches could be used to forecast its behavior without conducting laboratory experiments.

This includes predicting its Absorption, Distribution, Metabolism, and Excretion (ADMET) properties. nih.gov For instance, software can estimate properties like water solubility, lipophilicity (logP), and potential to cross biological membranes. Molecular docking simulations, a key in silico technique, could be used to predict how this compound might bind to a biological target, such as an enzyme or receptor. nih.gov These simulations place the molecule into the binding site of a protein and calculate a binding score, providing insights into potential biological activity.

Solvent Effects on Molecular Properties and Reactivity: A Theoretical Perspective

Chemical reactions and molecular properties are often significantly influenced by the solvent. Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). This is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, surrounding the solute molecule. This is more computationally intensive but can capture specific interactions like hydrogen bonding.

For this compound, which has hydrogen bond donor (OH, NH, NH2) and acceptor (O, N) sites, specific interactions with protic solvents like water or ethanol would be significant. A theoretical study of solvent effects could reveal how the molecule's conformation, electronic structure (e.g., HOMO-LUMO gap), and reactivity change in different environments. nih.gov For example, the reaction barrier for a particular transformation might be lowered or raised depending on how the solvent stabilizes the reactants, transition state, and products. nih.gov

Applications of 2 Hydrazinyl 1 Phenylethan 1 Ol As a Versatile Precursor in Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The bifunctional nature of 2-Hydrazinyl-1-phenylethan-1-ol, possessing both a nucleophilic hydrazine (B178648) moiety and a hydroxyl group, makes it an ideal starting material for the synthesis of a wide array of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds.

Formation of Thiazole (B1198619) Derivatives

Thiazole rings are a common feature in many pharmacologically active molecules. The synthesis of 2-hydrazinyl-1,3-thiazole derivatives can be achieved through the Hantzsch thiazole synthesis. In a typical reaction, a thiosemicarbazone, which can be derived from this compound, is reacted with an α-halocarbonyl compound. chemistryjournal.net The initial step involves the condensation of the hydrazine moiety of a precursor with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. This intermediate then undergoes cyclization with an appropriate α-haloketone to yield the desired 2-hydrazinyl-4-phenyl-1,3-thiazole derivative. chemistryjournal.net The reaction progress is often monitored by thin-layer chromatography (TLC), and the final products are characterized using various spectroscopic methods such as FT-IR, ESI-MS, ¹H-NMR, and ¹³C-NMR. chemistryjournal.net

Table 1: Synthesis of 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivatives

Precursor Reagents Product

Cycloaddition Reactions Leading to Pyrazoles and Isoxazoles

Pyrazoles and isoxazoles are five-membered heterocyclic rings that are important pharmacophores. A primary route to these compounds is through [3+2] cycloaddition reactions. While direct examples utilizing this compound are not prevalent in the literature, its derivatives are well-suited for such transformations.

For the synthesis of pyrazoles, the hydrazine moiety of this compound can react with 1,3-dicarbonyl compounds or their equivalents. researchgate.netnih.gov This condensation reaction is a classic and straightforward method for constructing the pyrazole (B372694) ring. researchgate.net

Isoxazole synthesis often involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. jptcp.com Derivatives of this compound could be envisioned to participate in similar cycloaddition strategies, or alternatively, the hydroxyl group could be modified to an oxime, which can then be converted to a nitrile oxide for subsequent cycloaddition.

Synthesis of Triazines and Benzotriazines

Triazines and their benzo-fused analogs, benzotriazines, are another class of nitrogen-rich heterocycles with diverse applications. The synthesis of 1,3,5-triazine (B166579) derivatives often involves the reaction of a hydrazine-containing compound with aldehydes or other carbonyl species. organic-chemistry.org For instance, 6-hydrazino-2,4-disubstituted-s-triazines can be reacted with various aldehydes to form s-triazine hydrazone derivatives. organic-chemistry.org

The synthesis of 1,2,3-benzotriazines can be achieved through the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. nih.gov Although this method does not directly involve this compound, the general reactivity of hydrazines suggests that it could serve as a precursor to intermediates that undergo cyclization to form triazine rings.

Other Heterocyclic Scaffolds (e.g., Pyridines, Pyrimidines, Oxazines, Thiazines)

The versatile reactivity of this compound allows for its potential use in the synthesis of a variety of other heterocyclic systems.

Pyridines: The synthesis of pyridine (B92270) derivatives can be achieved through various condensation reactions. For example, hydrazide-hydrazone derivatives have been utilized in the synthesis of pyridines. mdpi.com

Pyrimidines: Pyrimidine (B1678525) synthesis can be accomplished by reacting a suitable precursor with urea, thiourea, or malononitrile. nih.gov Chalcones, which can be synthesized from precursors containing a carbonyl group, are common starting materials for pyrimidine synthesis. nih.gov

Oxazines and Thiazines: These six-membered heterocycles containing both nitrogen and either an oxygen or sulfur atom, respectively, are also accessible through cyclization reactions. The synthesis of oxazines has been reviewed, highlighting their significant biological activities. researchgate.net Thiazine derivatives can be synthesized through various routes, including the cyclization of β-propiolactone with thioureas.

Role in the Construction of Chiral Organic Molecules

The presence of a stereocenter at the carbon atom bearing the hydroxyl group makes this compound a valuable chiral precursor in asymmetric synthesis. The enantiomerically pure forms of this compound can be used to introduce chirality into target molecules, which is of paramount importance in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.

The synthesis of chiral β-hydrazino alcohols can be achieved through methods like in situ aerobic dual oxidation with asymmetric organocatalysis, starting from alcohols and N-Boc hydrazine. organic-chemistry.org This highlights the importance of chiral hydrazine-containing building blocks. Enantiomerically pure 1-phenylethanol (B42297) derivatives are crucial intermediates in the synthesis of various chiral compounds. nih.gov The kinetic resolution of racemic 1-phenylethanol using lipases is a common method to obtain the pure enantiomers. nih.gov Similarly, chiral 2-amino-1-phenylethanol, a closely related compound, is a key intermediate in the synthesis of many pharmaceuticals and can be prepared with high enantiomeric excess through asymmetric reduction of a precursor. taylorfrancis.com

Derivatives as Ligands in Coordination Chemistry

The hydrazine moiety in this compound can be readily converted into a hydrazone by condensation with an aldehyde or ketone. Hydrazones are a well-established class of versatile ligands in coordination chemistry due to the presence of both a hard nitrogen donor atom and a soft imine nitrogen atom, allowing them to coordinate with a wide range of metal ions.

Hydrazone ligands can act as bidentate, tridentate, or even polydentate ligands depending on the structure of the aldehyde or ketone used in their synthesis. chemistryjournal.netnih.gov The resulting metal complexes have diverse applications, including in catalysis and as potential therapeutic agents. chemistryjournal.netnih.gov The coordination of these ligands to metal centers is typically confirmed through various spectroscopic techniques, including IR, UV-Visible, and NMR spectroscopy, as well as magnetic susceptibility measurements. chemistryjournal.net

Table 2: Characterization Techniques for Metal Complexes of Hydrazone Ligands

Technique Information Obtained
Elemental Analysis Confirms the stoichiometry of the metal-ligand complex.
Molar Conductance Determines the electrolytic nature of the complexes.
Infrared (IR) Spectroscopy Identifies the coordination sites of the ligand to the metal ion.
UV-Visible Spectroscopy Provides information about the electronic transitions and geometry of the complex.
¹H and ¹³C NMR Spectroscopy Elucidates the structure of the ligand and its complexes in solution.
Magnetic Susceptibility Determines the magnetic properties and the oxidation state of the central metal ion.
Thermogravimetric Analysis (TGA) Studies the thermal stability of the complexes.

Functionalization of Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine moiety and a hydroxyl group, renders it a valuable precursor for the functionalization and elaboration of complex molecular architectures. Its utility in organic synthesis is particularly evident in its capacity to introduce the 1-phenylethan-1-ol backbone onto other molecules and to serve as a cornerstone in the construction of intricate heterocyclic systems.

The primary role of the hydrazine group is to react with electrophilic centers, most notably carbonyl compounds, to form hydrazones. This reaction is a robust and widely employed method for creating new carbon-nitrogen bonds. When a complex molecule contains an aldehyde or ketone functionality, this compound can be used to append the phenyl-ethanolamine scaffold, thereby introducing new stereogenic centers and opportunities for further chemical modification.

Furthermore, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds is a well-established route to the synthesis of 5-membered heterocyclic rings such as pyrazolines. This cyclization reaction, following an initial Michael addition, provides a powerful tool for introducing a stable, functionalizable heterocyclic motif into a larger molecular framework. The resulting pyrazoline ring can be a key structural element in pharmacologically active compounds.

Multicomponent reactions (MCRs) represent another significant area where precursors like this compound are instrumental. In these one-pot syntheses, the hydrazine component can react with an aldehyde or ketone and a third component, such as a β-ketoester or malononitrile, to rapidly assemble complex heterocyclic structures like pyrazoles and fused pyranopyrazoles. nih.govnih.gov This strategy allows for the efficient generation of molecular diversity and the functionalization of a core structure with a complex heterocyclic appendage in a single synthetic operation. For instance, a one-pot reaction involving a hydrazine derivative, an arylidene malononitrile, and an isothiocyanate can lead to the formation of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com

The hydroxyl group in this compound offers an additional site for functionalization. It can be alkylated, acylated, or used as a directing group in subsequent transformations. This dual reactivity of the hydrazine and hydroxyl groups allows for a stepwise or orthogonal functionalization strategy, enhancing its versatility as a building block in the synthesis of complex molecules.

The table below summarizes the key reactive sites of this compound and their application in the functionalization of other molecules.

Reactive SiteReagent TypeResulting Functionalization / Structure
Hydrazine (-NHNH₂)Aldehydes, KetonesFormation of Hydrazone Linkage
Hydrazine (-NHNH₂)α,β-Unsaturated CarbonylsSynthesis of Pyrazoline Rings
Hydrazine (-NHNH₂)Dicarbonyl CompoundsFormation of Pyrazole Rings
Hydrazine (-NHNH₂)Multicomponent ReactionsConstruction of Fused Heterocyclic Systems
Hydroxyl (-OH)Acyl Halides, AnhydridesEsterification
Hydroxyl (-OH)Alkyl HalidesEtherification

Detailed research has demonstrated the utility of hydrazine derivatives in the synthesis of various heterocyclic compounds. For example, the reaction of hydrazines with 1,3-difunctional compounds is a common pathway to a wide variety of pyrazole derivatives. uclm.es Similarly, the condensation of chalcones with hydrazine and its derivatives is a frequently used method for preparing pyrazolines, which are known to have diverse biological activities. These established synthetic routes underscore the potential of this compound to serve as a versatile precursor for introducing such heterocyclic functionalities into more complex molecular scaffolds.

Future Directions and Emerging Research Opportunities for 2 Hydrazinyl 1 Phenylethan 1 Ol

Development of Novel Catalytic Systems for its Transformations

The transformation of 2-Hydrazinyl-1-phenylethan-1-ol and its derivatives is a key area of research, with a strong focus on developing novel catalytic systems. These systems aim to enhance reaction efficiency, selectivity, and sustainability.

Palladium-catalyzed C-H activation reactions are a prime example of the innovative strategies being employed. These reactions offer high selectivity and functional group tolerance, making them suitable for complex molecular synthesis. For instance, researchers have demonstrated the kinetic resolution of β-alkyl phenylethylamine derivatives through palladium-catalyzed, nosylamide-directed C-H olefination. mdpi.com This method showcases the potential for creating stereochemically defined molecules, which is crucial in pharmaceutical development.

Another significant area of advancement is the use of iridium catalysts. Highly efficient iridium-catalyzed asymmetric hydrogenation of α-amino ketones has been developed for the synthesis of chiral 1,2-amino alcohols, achieving excellent enantioselectivities. researchgate.net Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a facile route to chiral 1,2-amino alcohol-containing compounds. nih.govacs.org These catalytic systems are not only efficient but also operate under mild conditions, contributing to greener synthetic processes.

The development of novel catalysts also extends to addressing the challenges of specific reactions. For example, in the catalytic reduction of aromatic nitro compounds to phenylhydroxylamines, the choice of catalyst is critical to prevent over-reduction to the thermodynamically stable amine. mdpi.com Researchers are exploring various catalytic systems to achieve high selectivity for the desired hydroxylamine (B1172632) product. The table below summarizes some of the key catalytic systems being explored for transformations related to this compound and similar structures.

Interactive Data Table: Novel Catalytic Systems

Catalytic SystemTransformationKey Advantages
Palladium-based catalystsC-H OlefinationHigh selectivity, broad functional group tolerance
Iridium-based catalystsAsymmetric HydrogenationExcellent enantioselectivity, high turnover numbers
Ruthenium-based catalystsAsymmetric Transfer HydrogenationHigh enantioselectivity, mild reaction conditions
Platinum on Carbon (Pt/C)Reduction of Nitro CompoundsPotential for selective reduction with additives

Exploration of Chemo-, Regio-, and Stereoselective Synthesis Pathways

The synthesis of chiral 1,2-amino alcohols, a core structural motif in many biologically active compounds, is a major focus of research. nih.gov The development of chemo-, regio-, and stereoselective synthesis pathways is paramount for accessing these valuable molecules with high purity.

One powerful strategy is the catalytic enantioselective addition of N-substituted allyl equivalents to ketone electrophiles. nih.gov This method, utilizing copper-catalyzed reductive coupling, allows for the formation of chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. The ability to control these three aspects of selectivity in a single reaction is a significant advancement in synthetic efficiency.

Asymmetric transfer hydrogenation is another key technique for achieving high stereoselectivity. Ruthenium catalysts have been successfully employed for the asymmetric transfer hydrogenation of unprotected α-ketoamines, leading to the synthesis of various chiral 1,2-amino alcohol-containing drug molecules with excellent enantioselectivities (up to >99% ee) and high isolated yields. nih.govacs.org

Furthermore, the development of new synthetic methods allows for the creation of novel and complex molecular architectures. For instance, new approaches to the synthesis of functionalized isoxazoles and chiral derivatives of (R)- and (S)-3-(piperidin-3-yl)-1H-indole have been reported, showcasing the ongoing innovation in selective synthesis. mdpi.com These methods often simplify the separation of diastereomers and enable the isolation of pure enantiomers, which is critical for the development of new drugs. mdpi.com

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. In situ spectroscopic techniques are powerful tools for gaining real-time insights into the intricate steps of a chemical transformation.

For reactions involving hydrazines, mechanistic studies are particularly important due to the potential for complex reaction pathways and the formation of various products. mdpi.comresearchgate.net For example, gas-phase reactions of hydrazines with ozone have been studied using gas chromatography-mass spectrometry (GC-MS) to identify a wide range of products, including hydrazones and formamides. mdpi.comresearchgate.net These studies help to elucidate the reaction mechanisms and understand the factors that influence product distribution.

Computational chemistry, in conjunction with experimental data, provides a powerful approach to understanding reaction mechanisms at the molecular level. acs.org Density functional theory (DFT) calculations, for instance, have been used to investigate the decomposition of hydrazine (B178648) on iridium catalysts, identifying the preferential reaction pathways and the electronic factors that govern them. rsc.org These computational studies can reveal details about transition states and intermediates that are often difficult to observe experimentally.

The Michael addition of hydrazines to nitrostyrenes has also been the subject of mechanistic investigation, revealing a solvent-mediated pathway that leads to the formation of N-substituted benzyl (B1604629) hydrazones. acs.org By combining organic synthesis, characterization experiments, and computational calculations, researchers can build a comprehensive picture of the reaction mechanism. This detailed understanding is essential for controlling the reaction outcome and developing more selective and efficient synthetic protocols.

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting continuous flow chemistry to enhance the efficiency, safety, and scalability of drug manufacturing. pfizer.comaurigeneservices.comasynt.com This technology offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety for hazardous reactions, and the potential for automation. asynt.comnih.govasymchem.com

Flow chemistry is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, as these can be generated in situ and consumed immediately in the continuous flow reactor. nih.gov This approach minimizes the risks associated with handling and storing large quantities of hazardous materials. For instance, reactions involving hydrazine reagents can be performed more safely in a flow system. asymchem.com

The integration of flow chemistry with automated synthesis platforms represents a significant step towards the future of chemical manufacturing. beilstein-journals.orgresearchgate.net Automated systems can control reaction parameters with high precision, enabling the rapid optimization of reaction conditions and the synthesis of large compound libraries for drug discovery. researchgate.netnih.gov Companies like Pfizer, Novartis, and GSK have already demonstrated the successful implementation of continuous flow technologies in their manufacturing processes. aurigeneservices.com

The development of multistep continuous flow synthesis is a particularly exciting area of research. nih.gov By telescoping multiple reaction steps into a single continuous process, it is possible to significantly reduce reaction times and waste generation. For example, the multistep flow synthesis of complex molecules like olanzapine (B1677200) and diphenhydramine (B27) hydrochloride has been successfully demonstrated. aurigeneservices.com

Computational Design of New this compound Derived Functional Materials

Computational modeling has become an indispensable tool in modern drug discovery and materials science. dromicslabs.compatsnap.com By simulating the behavior of molecules at the atomic level, researchers can predict their properties and design new functional materials with desired characteristics.

Molecular modeling techniques, such as molecular docking and virtual screening, can be used to identify potential drug candidates from large compound libraries. dromicslabs.comnih.govnumberanalytics.com These methods allow scientists to predict how a molecule will interact with a biological target, such as a protein, and to prioritize the most promising candidates for further experimental investigation. patsnap.com This computational approach can significantly accelerate the drug discovery process and reduce the costs associated with traditional trial-and-error methods. dromicslabs.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that can be used to predict the biological activity of new compounds based on their chemical structure. nih.gov By establishing a quantitative relationship between the structural features of a molecule and its activity, QSAR models can guide the design of new molecules with improved efficacy and reduced side effects.

In the context of this compound, computational methods can be used to design new derivatives with specific biological activities or material properties. For example, by modifying the structure of the molecule, it may be possible to enhance its binding affinity for a particular enzyme or to create new materials with unique optical or electronic properties. The integration of computational design with synthetic chemistry offers a powerful paradigm for the development of new and innovative functional materials.

Addressing Sustainability and Green Chemistry in this compound Research

The principles of green chemistry are increasingly being integrated into all aspects of chemical research and manufacturing, with the goal of reducing the environmental impact of chemical processes. pfizer.comispe.orgnih.govacs.org This includes the use of renewable feedstocks, the development of more efficient and less hazardous synthetic methods, and the minimization of waste generation. doi.orguniroma1.itresearchgate.netresearchgate.net

In the context of this compound research, there are numerous opportunities to apply the principles of green chemistry. For example, the development of catalytic reactions that operate under mild conditions and use non-toxic solvents can significantly reduce the environmental footprint of the synthesis process. mdpi.com The use of biocatalysis, which employs enzymes to carry out chemical transformations, is another promising approach for developing greener synthetic routes. mdpi.com

The selection of solvents is a critical aspect of green chemistry, as traditional organic solvents can be harmful to human health and the environment. pfizer.com Researchers are actively exploring the use of greener solvents, such as water, ethanol (B145695), and glycerol, in pharmaceutical synthesis. mdpi.com

Furthermore, the integration of real-time analysis for pollution prevention can help to minimize waste by allowing for the early detection and correction of process deviations. doi.org By embracing the principles of green chemistry, the chemical community can develop more sustainable and environmentally friendly methods for the synthesis and application of this compound and other important chemical compounds. grafiati.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.